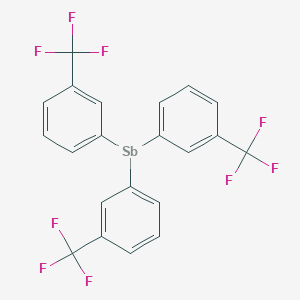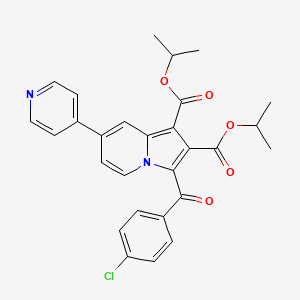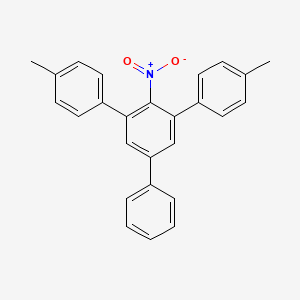
1-Butyl-1,3-diphenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-1,3-diphenylurea is an organic compound with the molecular formula C17H20N2O It belongs to the class of urea derivatives, characterized by the presence of a urea functional group bonded to two phenyl groups and a butyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-diphenylurea can be synthesized through the reaction of 1,3-diphenylurea with butylamine. The reaction typically involves heating the reactants in a suitable solvent, such as dioxane, in the presence of a catalyst like triethylenediamine. The reaction proceeds through a transamidation mechanism, where the butylamine replaces one of the phenyl groups in the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration.
化学反応の分析
Types of Reactions: 1-Butyl-1,3-diphenylurea undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or alkylating agents in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Substituted urea derivatives.
Oxidation Reactions: Oxidized urea derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
科学的研究の応用
1-Butyl-1,3-diphenylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 1-butyl-1,3-diphenylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as epoxide hydrolase, which plays a role in various biological processes . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to downstream effects on cellular pathways.
類似化合物との比較
1,3-Diphenylurea: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
1-Butyl-1,3-dimethylurea: Contains methyl groups instead of phenyl groups, altering its chemical properties and reactivity.
1-Benzyl-1,3-diphenylurea: Contains a benzyl group instead of a butyl group, affecting its steric and electronic properties.
Uniqueness: 1-Butyl-1,3-diphenylurea is unique due to the presence of both phenyl and butyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
75670-25-6 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC名 |
1-butyl-1,3-diphenylurea |
InChI |
InChI=1S/C17H20N2O/c1-2-3-14-19(16-12-8-5-9-13-16)17(20)18-15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H,18,20) |
InChIキー |
WYXXRTPKOPVRGK-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


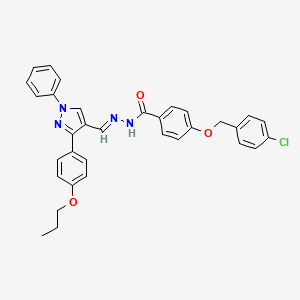
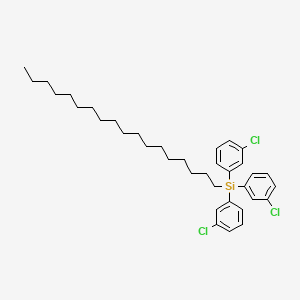
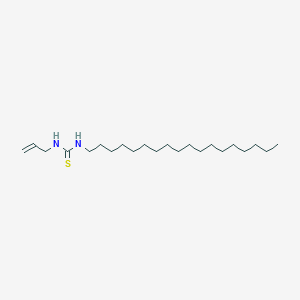

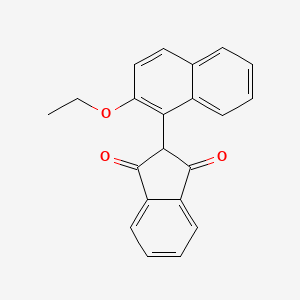
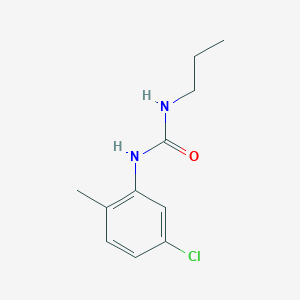

![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)

